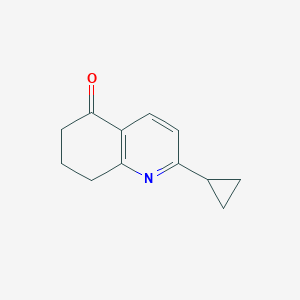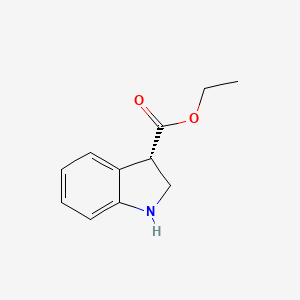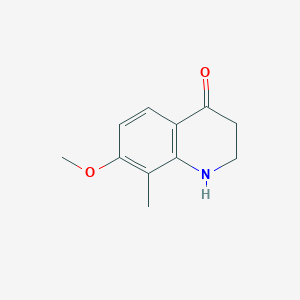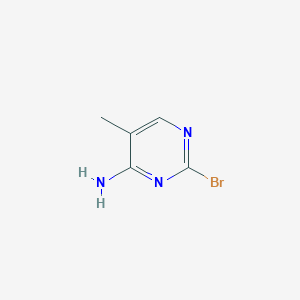
(5-(Pyridazin-3-yl)pyridin-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(Pyridazin-3-yl)pyridin-3-yl)methanamine: is an organic compound with the molecular formula C10H10N4 This compound features a pyridazinyl group and a pyridinyl group connected via a methanamine linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Pyridazin-3-yl)pyridin-3-yl)methanamine typically involves the coupling of pyridazinyl and pyridinyl precursors. One common method includes the reaction of 5-bromopyridazine with 3-aminopyridine under suitable conditions to form the desired product. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (5-(Pyridazin-3-yl)pyridin-3-yl)methanamine can undergo oxidation reactions, typically forming corresponding N-oxides.
Reduction: Reduction of this compound may lead to the formation of reduced derivatives, such as amines or hydrazines.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridazinyl or pyridinyl rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: N-oxides of the pyridazinyl or pyridinyl rings.
Reduction: Reduced amine or hydrazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (5-(Pyridazin-3-yl)pyridin-3-yl)methanamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, agrochemicals, and advanced materials. Its versatility makes it valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (5-(Pyridazin-3-yl)pyridin-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The compound’s structure allows it to fit into binding sites, forming interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking with target molecules. These interactions can alter the function of the target, leading to the desired therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
- (5-(Pyridazin-3-yl)pyridin-2-yl)methanamine
- (5-(Pyridazin-3-yl)pyridin-4-yl)methanamine
- (5-(Pyridazin-3-yl)pyridin-3-yl)ethanamine
Uniqueness: (5-(Pyridazin-3-yl)pyridin-3-yl)methanamine is unique due to the specific positioning of the pyridazinyl and pyridinyl groups. This arrangement influences its chemical reactivity, binding affinity, and overall properties. Compared to its analogs, it may exhibit distinct biological activities or chemical behaviors, making it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
1346687-44-2 |
|---|---|
Molekularformel |
C10H10N4 |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
(5-pyridazin-3-ylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C10H10N4/c11-5-8-4-9(7-12-6-8)10-2-1-3-13-14-10/h1-4,6-7H,5,11H2 |
InChI-Schlüssel |
RZJPQOHZXZWTFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NN=C1)C2=CN=CC(=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







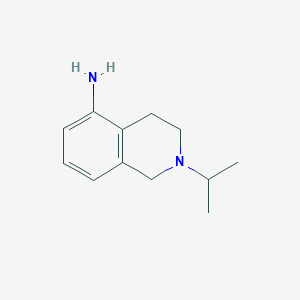

![1-Oxa-8-thia-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B11905116.png)
